molecular formula C19H24BrNO3S B7456744 N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzene-1-sulfonamide

N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzene-1-sulfonamide

Cat. No. B7456744
M. Wt: 426.4 g/mol
InChI Key: BFZIAAPRDVRHMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzene-1-sulfonamide, also known as BPPB, is a sulfonamide derivative that has been widely studied for its potential therapeutic applications in various diseases. This compound has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties, making it a promising candidate for drug development.

Mechanism of Action

N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzene-1-sulfonamide exerts its pharmacological effects by binding to specific targets in the body. Its anti-inflammatory effects are mediated by inhibiting the NF-kB pathway, which is involved in the production of pro-inflammatory cytokines. This compound also blocks the TRPV1 receptor, which is involved in pain sensation.
In cancer cells, this compound induces cell cycle arrest and apoptosis by activating the p53 pathway. It also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Its anti-inflammatory effects are mediated by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This compound also reduces the levels of reactive oxygen species (ROS), which are involved in inflammation and oxidative stress.
In addition, this compound has been shown to have analgesic effects by blocking the TRPV1 receptor, which is involved in pain sensation. It also reduces the levels of substance P, which is a neuropeptide involved in pain transmission.

Advantages and Limitations for Lab Experiments

N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzene-1-sulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied for its pharmacological effects, making it a well-characterized compound for research purposes.
However, this compound also has some limitations for lab experiments. Its solubility in aqueous solutions is limited, which can make it difficult to use in certain assays. In addition, its effects may vary depending on the specific cell or tissue type being studied.

Future Directions

There are several future directions for research on N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzene-1-sulfonamide. One potential area of investigation is its potential use as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use as an adjuvant therapy for cancer treatment.
Further studies are also needed to elucidate the precise mechanisms of action of this compound and to identify its specific targets in the body. This could lead to the development of more potent and selective analogs of this compound for therapeutic use.
Conclusion:
This compound, or this compound, is a promising compound with potential therapeutic applications in various diseases. Its anti-inflammatory, analgesic, and anti-cancer properties make it a promising candidate for drug development. Further research is needed to fully understand its mechanisms of action and to identify its specific targets in the body.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzene-1-sulfonamide involves the reaction of 4-bromobenzenesulfonyl chloride with 5-tert-butyl-2-propoxyaniline in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure this compound.

Scientific Research Applications

N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzene-1-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This compound has also been shown to have analgesic effects by blocking the TRPV1 receptor, which is involved in pain sensation.
In addition, this compound has been investigated for its anti-cancer properties. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.

properties

IUPAC Name

N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BrNO3S/c1-5-12-24-17-11-6-14(19(2,3)4)13-18(17)25(22,23)21-16-9-7-15(20)8-10-16/h6-11,13,21H,5,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZIAAPRDVRHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrNO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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